molecular formula C9H9ClO B1600494 5-Chloromethyl-2,3-dihydro-benzofuran CAS No. 55745-68-1

5-Chloromethyl-2,3-dihydro-benzofuran

Cat. No. B1600494
CAS RN: 55745-68-1
M. Wt: 168.62 g/mol
InChI Key: SWPANFDAIKLKBD-UHFFFAOYSA-N
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Description

5-Chloromethyl-2,3-dihydro-benzofuran is an organic compound with the molecular formula C9H9ClO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The InChI code for 5-Chloromethyl-2,3-dihydro-benzofuran is 1S/C9H9ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Chloromethyl-2,3-dihydro-benzofuran has a molecular weight of 168.62 . Its melting point is reported to be between 41-42 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzofuran Derivatives Synthesis : Research has shown that benzofuran derivatives, including compounds related to 5-Chloromethyl-2,3-dihydro-benzofuran, can be synthesized through various chemical reactions. These derivatives have been explored for their potential applications in pharmaceuticals and materials science due to their unique chemical structures and properties (Choi, Seo, Son, & Kang, 2003; Gao, Liu, Jiang, & Li, 2011).
  • Photophysical and DFT Studies : Studies have also focused on the photophysical properties and density functional theory (DFT) analysis of benzofuran derivatives. These studies help in understanding the electronic structure, reactivity, and solvent interactions of these compounds, which is crucial for their application in various fields like luminescent materials and non-linear optical materials (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).

Biological Applications

  • Antimicrobial Agents : Some benzofuran derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as broad-spectrum antimicrobial agents, which could lead to the development of new antibiotics (Venkatesh, Bodke, Joy, Dhananjaya, & Venkataraman, 2018).
  • Antituberculosis Study : Benzofuran compounds have also been studied for their antituberculosis activity. Through synthesis, structure-activity relationship (SAR), molecular docking, and biological evaluation, these studies aim to develop new therapeutic agents against tuberculosis (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).

Safety And Hazards

The safety information available indicates that 5-Chloromethyl-2,3-dihydro-benzofuran is potentially dangerous. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

5-(chloromethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPANFDAIKLKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472776
Record name 5-(Chloromethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2,3-dihydro-benzofuran

CAS RN

55745-68-1
Record name 5-(Chloromethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2,3-dihydro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2,3-dihydrobenzo[b]furan-5-yl)methanol (1.5 g, 10 mmol) in dichloromethane (10 mL) were added under ice-cooling triethylamine (1.67 mL, 12 mmol) and methanesulfonyl chloride (0.85 mL, 10 mmol) and the mixture was stirred at room temperature for 1 h. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.6 g, 100%).
Quantity
1.5 g
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reactant
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10 mL
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1.67 mL
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reactant
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Quantity
0.85 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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